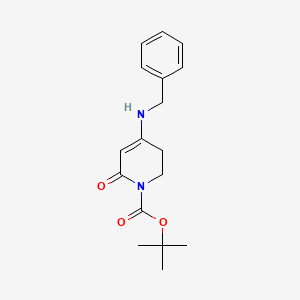

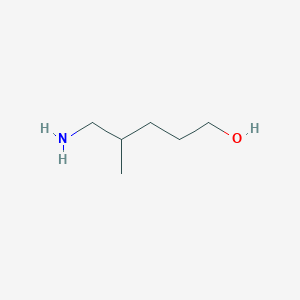

2-amino-5-methoxypyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2-amino-5-méthoxypyrimidin-4(5H)-one est un composé organique hétérocyclique appartenant à la famille des pyrimidines. Les pyrimidines sont des composés aromatiques qui jouent un rôle crucial en biochimie, notamment en tant que composants des acides nucléiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 2-amino-5-méthoxypyrimidin-4(5H)-one implique généralement la cyclisation de précurseurs appropriés. Une méthode courante consiste à faire réagir la guanidine avec l’acétoacétate d’éthyle, suivie d’une méthoxylation. Les conditions réactionnelles nécessitent souvent un milieu basique et des températures élevées pour faciliter les étapes de cyclisation et de fonctionnalisation ultérieures.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. En outre, les méthodes industrielles peuvent incorporer des étapes de purification telles que la recristallisation ou la chromatographie pour garantir que le produit final répond aux spécifications requises.

Types de réactions :

Oxydation : La 2-amino-5-méthoxypyrimidin-4(5H)-one peut subir des réactions d’oxydation, généralement à l’aide d’agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe méthoxy peut être remplacé par d’autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène, permanganate de potassium, conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium, généralement dans des solvants anhydres.

Substitution : Divers nucléophiles, tels que les amines ou les thiols, souvent en présence d’un catalyseur ou sous reflux.

Principaux produits :

Oxydation : Les produits peuvent inclure des dérivés oxydés avec des groupes fonctionnels supplémentaires.

Réduction : Formes réduites du composé, potentiellement avec des groupes fonctionnels modifiés.

Substitution : Dérivés de pyrimidine substitués avec différents groupes fonctionnels remplaçant le groupe méthoxy.

4. Applications de la recherche scientifique

La 2-amino-5-méthoxypyrimidin-4(5H)-one a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques, telles que les enzymes et les acides nucléiques.

Médecine : Enquêté pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour les agents antiviraux et anticancéreux.

Industrie : Utilisé dans le développement de matériaux ayant des propriétés électroniques ou optiques spécifiques.

Applications De Recherche Scientifique

2-Amino-5-methoxypyrimidin-4(5H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mécanisme D'action

Le mécanisme par lequel la 2-amino-5-méthoxypyrimidin-4(5H)-one exerce ses effets dépend de son application spécifique. En chimie médicinale, elle peut agir en interagissant avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, modulant ainsi leur activité. Les voies impliquées peuvent inclure l’inhibition de l’activité enzymatique, l’interférence avec la synthèse des acides nucléiques ou la modulation des voies de transduction du signal.

Composés similaires :

- 2-amino-5-phénoxypyrimidin-4-ol

- 5-méthoxy-2-propylsulfanylpyrimidin-4-ol

- 2-méthanesulfonyl-5-méthoxypyrimidin-4-ol

Comparaison : La 2-amino-5-méthoxypyrimidin-4(5H)-one est unique en raison de ses groupes fonctionnels spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes. Par rapport à des composés similaires, elle peut présenter des propriétés pharmacocinétiques, des affinités de liaison et une stabilité différentes dans diverses conditions. Ces différences en font un composé précieux pour des applications spécifiques où ses propriétés uniques sont avantageuses.

Comparaison Avec Des Composés Similaires

- 2-Amino-5-phenoxypyrimidin-4-ol

- 5-Methoxy-2-propylsulfanylpyrimidin-4-ol

- 2-Methanesulfonyl-5-methoxypyrimidin-4-ol

Comparison: 2-Amino-5-methoxypyrimidin-4(5H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability under various conditions. These differences make it a valuable compound for specific applications where its unique properties are advantageous.

Propriétés

Formule moléculaire |

C5H7N3O2 |

|---|---|

Poids moléculaire |

141.13 g/mol |

Nom IUPAC |

2-amino-5-methoxy-5H-pyrimidin-4-one |

InChI |

InChI=1S/C5H7N3O2/c1-10-3-2-7-5(6)8-4(3)9/h2-3H,1H3,(H2,6,8,9) |

Clé InChI |

DQURUDPDTAJYQY-UHFFFAOYSA-N |

SMILES canonique |

COC1C=NC(=NC1=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)

![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)